molecular formula C15H20N6O8 B12376984 N6-Threonylcarbamoyladenosine

N6-Threonylcarbamoyladenosine

Cat. No.: B12376984
M. Wt: 412.35 g/mol
InChI Key: UNUYMBPXEFMLNW-OIPCWADOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Threonylcarbamoyladenosine involves the use of L-threonine, bicarbonate, and adenosine triphosphate (ATP) to form an unstable intermediate called threonylcarbamoyl adenylate (TC-AMP) . This intermediate is then transferred onto adenosine at position 37 of the tRNA by a complex of proteins, including TsaB, TsaD, and TsaE in bacteria . In eukaryotes and archaea, this process is facilitated by the KEOPS complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis methods used in laboratory settings could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N6-Threonylcarbamoyladenosine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the threonylcarbamoyl moiety.

    Substitution: Substitution reactions can occur at the adenosine base or the threonylcarbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs .

Comparison with Similar Compounds

N6-Threonylcarbamoyladenosine is unique among tRNA modifications due to its specific role in stabilizing the codon-anticodon interaction. Similar compounds include:

These compounds share some structural similarities but differ in their specific functions and biological roles .

Properties

Molecular Formula

C15H20N6O8

Molecular Weight

412.35 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1

InChI Key

UNUYMBPXEFMLNW-OIPCWADOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

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